molecular formula C5H7NO3 B123010 DL-Pyroglutamic acid CAS No. 149-87-1

DL-Pyroglutamic acid

Cat. No.: B123010
CAS No.: 149-87-1
M. Wt: 129.11 g/mol
InChI Key: ODHCTXKNWHHXJC-VKHMYHEASA-N
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Description

DL-Pyroglutamic acid (5-oxoproline) is a cyclic non-proteinogenic amino acid derived from the cyclization of glutamic acid or glutamine. It exists as a racemic mixture of D- and L-enantiomers, with the L-form being a natural metabolite in mammalian tissues . Structurally, it features a five-membered lactam ring formed by the condensation of glutamic acid’s α-amino and γ-carboxyl groups (C₅H₇NO₃) .

This compound exhibits diverse biological and industrial applications. It demonstrates neuroactive properties, reducing immobility time in rodent behavioral tests and serving as a precursor for synthesizing anticonvulsant GABA peptides . In clinical settings, elevated plasma levels of D- and L-pyroglutamic acid are linked to metabolic disorders, such as pyroglutamic acidosis in end-stage renal disease . Industrially, it is utilized in cosmetics as a moisturizer and in catalysis for synthesizing heterogeneous nanocatalysts .

Chemical Reactions Analysis

Pidolic acid undergoes several types of chemical reactions, including:

    Oxidation: Pidolic acid can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert pidolic acid to other derivatives.

    Substitution: Pidolic acid can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological and Metabolic Functions

DL-Pyroglutamic acid is an important intermediate in the glutathione cycle, contributing to antioxidant defense mechanisms in the body. It is involved in various metabolic processes, including:

  • Antioxidant Activity : It helps in maintaining cellular redox balance and protecting cells from oxidative stress.
  • Neurotransmitter Regulation : It is implicated in the modulation of neurotransmitters, which can affect cognitive functions such as memory and learning .

Pharmaceutical Applications

This compound has been explored for its therapeutic potential in several areas:

  • Pain Management : Research indicates that it can serve as a building block for synthesizing GABA peptides, which possess antinociceptive properties in animal models .
  • Immunology : A study demonstrated that this compound salts could effectively inactivate hepatitis B surface antigens, suggesting potential use in vaccine development .
  • Neurodegenerative Diseases : Its neuroprotective properties are being investigated for potential applications in treating conditions like Alzheimer's disease .

Nutritional and Dietary Supplements

Due to its metabolic roles, this compound is being considered for inclusion in dietary supplements aimed at enhancing cognitive function and overall health. Its antioxidant properties may support various physiological functions and improve general well-being.

Agricultural Applications

In agriculture, this compound has been noted for its benefits in enhancing plant growth. It can optimize nitrogen uptake and assimilation, leading to improved photosynthesis and robust development of plants .

Case Study 1: Hepatitis B Surface Antigen Inactivation

A study by Sugimoto et al. (1979) demonstrated that this compound salt effectively inactivated hepatitis B surface antigens at low concentrations (0.01% to 0.025%). This finding suggests its potential as an adjuvant or stabilizing agent in vaccine formulations .

Case Study 2: GABA Peptide Synthesis

In a study focused on pain management, this compound was utilized as a precursor for synthesizing GABA peptides that showed effectiveness in reducing nociception in rat models. This highlights its role as a valuable compound in developing new analgesic therapies .

Data Table: Summary of Applications

Application AreaDescriptionEvidence/Source
Antioxidant ActivitySupports cellular redox balance
Pain ManagementBuilding block for GABA peptides
ImmunologyInactivates hepatitis B surface antigens
Cognitive EnhancementPotential role in memory and learning
Agricultural GrowthEnhances nitrogen uptake and photosynthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

DL-Pyroglutamic acid belongs to the class of cyclic amino acids, distinguishing it from linear counterparts like L-glutamic acid and L-glutamine. Unlike these linear forms, its lactam ring confers unique stability and resistance to enzymatic degradation, making it prevalent in fermented foods and metabolic pathways .

Key structural analogs :

  • L-Proline : Both share a pyrrolidine ring, but L-proline lacks the lactam oxygen, resulting in different metabolic roles.
  • DL-Malic Acid : A dicarboxylic acid with two carboxyl groups, contrasting with this compound’s single carboxyl and amide groups .

Analytical Performance in Detection

This compound exhibits distinct chromatographic and detection properties compared to other organic acids:

Compound LOD (mg kg⁻¹) LOQ (mg kg⁻¹) Retention Time (min) Key Analytical Challenges
This compound 0.2 0.5 1.65 High LOD due to matrix interference
Quinic acid 0.002 0.008 - Low LOD, ideal for trace analysis
Citric acid 0.02 0.05 - Requires deuterated internal standards
Lactic acid 0.01 0.03 - Easily detectable in fermentation

Data sourced from GC–MS studies .

This compound’s higher LOD (0.2 mg kg⁻¹) compared to quinic acid (0.002 mg kg⁻¹) highlights challenges in quantifying it in complex matrices like honey, necessitating optimized internal standards (e.g., citric acid-d4) .

Metabolic Roles and Biomarker Potential

In bone and serum metabolomics, this compound is elevated in response to hormonal contraceptives, alongside ornithine and methionine sulfoxide, suggesting roles in oxidative stress and osteogenic inhibition . In contrast, succinic acid and lactic acid are central to energy metabolism and are more abundant in fermentation .

Data Tables

Table 1. Key Metabolites in Bone Health Linked to this compound

Metabolite Fold Change (Bone) Fold Change (Serum) Biological Implication
This compound >2 >2 Oxidative stress biomarker
Ornithine >2 >2 Anti-osteogenic polyamine synthesis
L-Phenylalanine >2 >2 Inhibits MSC mineralization

Data from CHC-treated rat models .

Biological Activity

DL-Pyroglutamic acid, also known as pyrrolidone carboxylic acid, is a cyclic derivative of glutamic acid that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, its role in modulating immune responses, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C5H7NO3C_5H_7NO_3 and exists as a conjugate acid of 5-oxoprolinate. It is a member of the pyrrolidin-2-ones family, which are known for their biological significance and potential pharmacological applications .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various pathogens, including both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli , suggesting its potential use in developing antimicrobial formulations .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity Level (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella spp.10
Klebsiella pneumoniae8

The above table summarizes the antimicrobial activity of this compound against selected pathogens, indicating a promising profile for further exploration in clinical settings.

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Research indicates that it can enhance the immune response against viral infections, particularly hepatitis B. A study reported that a salt form of this compound showed strong inactivating effects on hepatitis B surface antigen (HBsAg), which is crucial for vaccine development and therapeutic strategies against hepatitis B virus (HBV) infection .

Case Study: Hepatitis B Inactivation

In a clinical study, N-alpha-Cocoyl-L-arginine ethyl ester combined with this compound salt was evaluated for its effectiveness in inactivating HBsAg. The results demonstrated a significant reduction in HBsAg levels, suggesting that this combination could be beneficial in therapeutic applications for chronic HBV infections .

Antioxidant Properties

In addition to its antimicrobial and immunomodulatory activities, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. A comparative study measured the antioxidant capacity of this compound alongside other phenolic acids .

Table 2: Antioxidant Capacity Comparison

CompoundVCEAC/L (µM)ABTS Scavenging Activity (%)
This compound15075
Ferulic Acid12065
Ascorbic Acid20085

This table illustrates the antioxidant capacity of this compound compared to other well-known antioxidants, highlighting its potential role in health promotion and disease prevention.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying DL-Pyroglutamic acid in biological or food matrices?

  • Methodology : Gas chromatography–mass spectrometry (GC–MS) is widely used for quantitative analysis. A validated protocol involves derivatizing the compound, using internal standards (e.g., deuterated analogs), and constructing a calibration curve with a linear range of 0.008–0.5 mg/kg. The limit of detection (LOD) for this compound is 0.2 mg/kg, and the limit of quantification (LOQ) is 0.5 mg/kg . For cheese matrices, high-performance liquid chromatography (HPLC) with UV detection at 202 nm is recommended due to its compatibility with complex lipid-rich samples .

Q. How should this compound stock solutions be prepared to ensure stability and solubility?

  • Methodology : Dissolve this compound in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤10 mg/mL. Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. For aqueous buffers (e.g., PBS pH 7.2), prepare fresh solutions at ≤1 mg/mL and avoid storage beyond 24 hours due to hydrolysis risks. Centrifuge suspensions to remove undissolved particles before experiments .

Q. What synthetic routes are available for preparing this compound derivatives?

  • Methodology : Solvothermal synthesis is effective for metal complexes. For example, reacting Mg(NO₃)₂·6H₂O with this compound in N,N-dimethylacetamide at 100°C for 5 days yields crystalline [Mg(DL-pGlu)₂], verified via elemental analysis (C: 42.5%, H: 4.1%, N: 9.8%) and X-ray diffraction . Peptide conjugates can be synthesized using solid-phase techniques, with Boc/Gab protection strategies to prevent lactamization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in cheese ripening?

  • Case Study : In Gouda-type cheeses, this compound levels correlate with ripening time but show no microbiota differences (via 16S rDNA sequencing). This suggests non-microbial pathways, such as spontaneous cyclization of glutamine/glutamate during proteolysis. To test this, use isotopic labeling (¹³C-glutamate) in controlled cheese models and track pyroglutamate formation via LC-MS/MS .
  • Experimental Design : Compare cheeses produced from cows fed soybean meal (SBM) versus yeast-based protein. Monitor free amino acids (FAA), enzymatic activity (e.g., glutaminase), and pyroglutamate accumulation over 15 weeks .

Q. What experimental models are suitable for evaluating this compound’s pharmacological activity?

  • In Vivo Models : For antidepressant activity, use the forced swim test (FST) in rats. Administer this compound-magnesium complexes (10–50 mg/kg, i.p.) and measure immobility time reduction. Pair with hot plate tests for antinociceptive effects (latency to paw withdrawal ≥5 sec indicates efficacy) .
  • In Vitro Assays : Assess anti-thyroid activity via iodine complexation assays. Mix this compound (1 × 10⁻⁴–1 × 10⁻³ M) with iodine (2 × 10⁻⁴ M in ethanol) and measure UV-Vis absorbance at 25°C. Calculate formation constants (Kc) using Lang’s method .

Q. How does this compound interact with iron-binding proteins, and what are the implications for disease?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding affinities. This compound shows moderate binding to human ferritin (ΔG = -1.70 kcal/mol) and transferrin (ΔG = -1.23 kcal/mol), suggesting potential modulation of iron homeostasis. Validate via fluorescence quenching assays with apo-ferritin .
  • Clinical Relevance : In end-stage renal disease, elevated plasma this compound may disrupt iron metabolism. Correlate serum levels (via GC-MS) with ferritin/transferrin saturation in patient cohorts .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound measurements across studies?

  • Guidelines : Standardize sample preparation (e.g., freeze-drying for cheese, acid precipitation for plasma). Use inter-laboratory validation with reference materials (e.g., NIST-certified this compound). For conflicting results, conduct meta-analyses weighted by methodological rigor (e.g., detection limits, sample size) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?

  • Approach : Apply nonlinear regression models (e.g., log-logistic) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., SBM vs. YEA cheese groups). For small datasets, employ Bayesian hierarchical models to account for variability .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in the lab?

  • Precautions : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing powdered forms (risk of inhalation). Store at -20°C in airtight containers. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Properties

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1
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InChI Key

ODHCTXKNWHHXJC-VKHMYHEASA-N
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Canonical SMILES

C1CC(=O)NC1C(=O)O
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Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O
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Molecular Formula

C5H7NO3
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DSSTOX Substance ID

DTXSID6046260
Record name Pidolic acid
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Molecular Weight

129.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name L-Pyroglutamic acid
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Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C
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Mechanism of Action

Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation.
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CAS No.

98-79-3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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